molecular formula C13H19BrN2O B14916745 N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide

N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide

Cat. No.: B14916745
M. Wt: 299.21 g/mol
InChI Key: OSLQDUYCZHBBQX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is an organic compound that belongs to the class of acetamides This compound features a brominated aromatic ring, a methyl group, and a tert-butylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Acetamidation: The brominated product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Amidation: Finally, the acetamide intermediate is treated with tert-butylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the aromatic ring.

    Reduction: Reduction reactions may target the bromine atom or the acetamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-(tert-butylamino)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-(tert-butylamino)acetamide
  • N-(4-iodo-3-methylphenyl)-2-(tert-butylamino)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The tert-butylamino group also contributes to its steric and electronic properties, influencing its overall behavior in chemical and biological systems.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide

InChI

InChI=1S/C13H19BrN2O/c1-9-7-10(5-6-11(9)14)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17)

InChI Key

OSLQDUYCZHBBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNC(C)(C)C)Br

Origin of Product

United States

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